4-(3-Aminocarbonylphenyl)-3-methylbenzoic acid, 95%
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Overview
Description
4-(3-Aminocarbonylphenyl)-3-methylbenzoic acid (3-AMCBA) is an important organic compound with a wide range of applications in the field of scientific research. It is a white crystalline solid with a molecular formula of C10H11NO3 and a molar mass of 189.19 g/mol. 3-AMCBA is widely used in the synthesis of various compounds, such as amines, esters, and amides, and has been found to have various biochemical and physiological effects.
Scientific Research Applications
4-(3-Aminocarbonylphenyl)-3-methylbenzoic acid, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various compounds, such as amines, esters, and amides. It is also used as a catalyst for the synthesis of polymers and as a ligand for the synthesis of metal complexes. Additionally, 4-(3-Aminocarbonylphenyl)-3-methylbenzoic acid, 95% has been found to be useful in the study of enzyme kinetics and the study of the effects of drugs on the body.
Mechanism of Action
The mechanism of action of 4-(3-Aminocarbonylphenyl)-3-methylbenzoic acid, 95% is not yet fully understood. However, it is believed that it acts as a modulator of enzyme activity, as it has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. Additionally, it has been found to activate certain enzymes, such as tyrosine hydroxylase.
Biochemical and Physiological Effects
4-(3-Aminocarbonylphenyl)-3-methylbenzoic acid, 95% has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in the regulation of muscle contraction and memory. Additionally, it has been found to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin. It has also been found to activate tyrosine hydroxylase, an enzyme involved in the synthesis of dopamine, norepinephrine, and epinephrine.
Advantages and Limitations for Lab Experiments
4-(3-Aminocarbonylphenyl)-3-methylbenzoic acid, 95% has several advantages and limitations for lab experiments. One advantage is that it is relatively stable and can be stored at room temperature for extended periods of time. Additionally, it is relatively easy to synthesize, making it a cost-effective reagent for lab experiments. One limitation is that it is toxic in high concentrations, so it must be handled with care. Additionally, it can interfere with the activity of certain enzymes, so it must be used with caution in experiments involving enzyme activity.
Future Directions
There are several possible future directions for research involving 4-(3-Aminocarbonylphenyl)-3-methylbenzoic acid, 95%. One possibility is to further investigate its mechanism of action, as it is not yet fully understood. Additionally, further research could be done to explore its potential applications in drug development, as it has been found to have various biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in the synthesis of polymers and metal complexes. Finally, further research could be done to explore its potential applications in the study of enzyme kinetics.
Synthesis Methods
4-(3-Aminocarbonylphenyl)-3-methylbenzoic acid, 95% can be synthesized by a variety of methods, such as the reduction of 4-chloro-3-methylbenzoic acid with sodium borohydride or the condensation of 4-chloro-3-methylbenzaldehyde with ethyl cyanoacetate. The most common method of synthesis, however, is the reaction of 4-chloro-3-methylbenzaldehyde with ethyl cyanoacetate in the presence of a base. This reaction yields 4-(3-Aminocarbonylphenyl)-3-methylbenzoic acid, 95% in 70-80% yield.
properties
IUPAC Name |
4-(3-carbamoylphenyl)-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-9-7-12(15(18)19)5-6-13(9)10-3-2-4-11(8-10)14(16)17/h2-8H,1H3,(H2,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUZWQXGWHEFIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689856 |
Source
|
Record name | 3'-Carbamoyl-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20689856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261963-46-5 |
Source
|
Record name | 3'-Carbamoyl-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20689856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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